![molecular formula C16H18FNO2S B158490 2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-73-7](/img/structure/B158490.png)
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been widely used in scientific research for its potential therapeutic benefits and its ability to inhibit the production of inflammatory mediators.
Wirkmechanismus
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. It specifically inhibits COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.
Biochemische Und Physiologische Effekte
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in various cell types. It also inhibits the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of various inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid in lab experiments include its potent anti-inflammatory effects, its specificity for COX-2, and its ability to inhibit the production of inflammatory mediators. However, its limitations include its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid. One direction is to investigate its potential therapeutic benefits in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. Another direction is to develop more potent and selective COX-2 inhibitors with fewer side effects. Finally, the development of novel drug delivery systems for 2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid could enhance its therapeutic efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid involves several steps. The first step is the synthesis of 4-(4-Butylthiazol-2-yl)phenol, which is then reacted with 3-fluorobenzoyl chloride to form 3-fluoro-4-(4-butylthiazol-2-yl)benzoic acid. Finally, this intermediate is esterified with 2-bromopropanoic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been extensively studied for its anti-inflammatory properties and its potential therapeutic benefits in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
138568-73-7 |
|---|---|
Produktname |
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
Molekularformel |
C16H18FNO2S |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
2-[4-(4-butyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C16H18FNO2S/c1-3-4-5-12-9-21-15(18-12)13-7-6-11(8-14(13)17)10(2)16(19)20/h6-10H,3-5H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
RLTNQFXEYRXHBE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Kanonische SMILES |
CCCCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



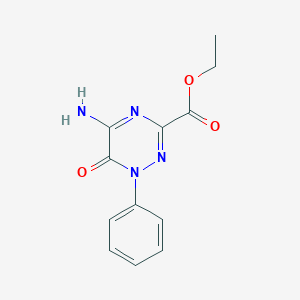
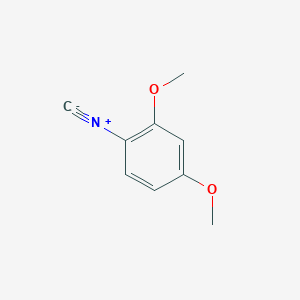
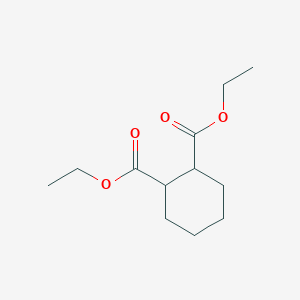
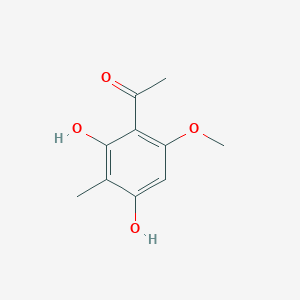
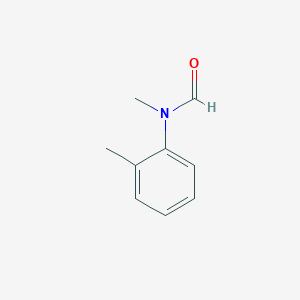
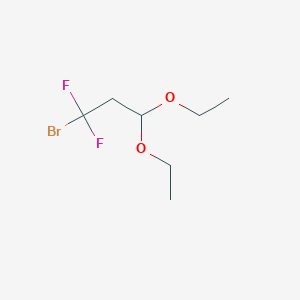
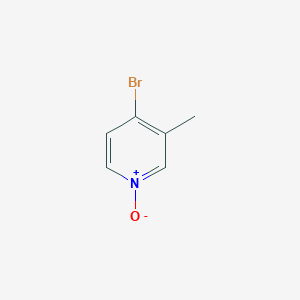
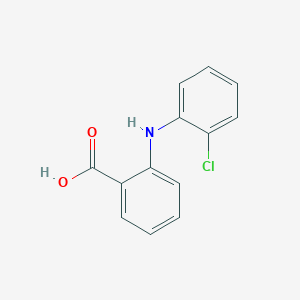
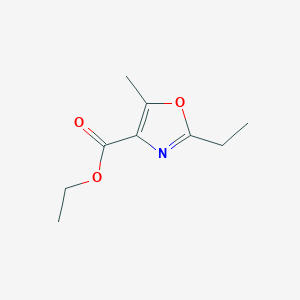
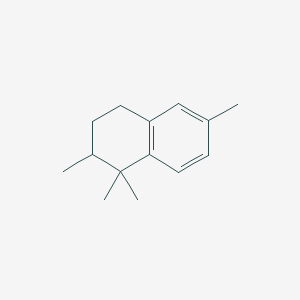
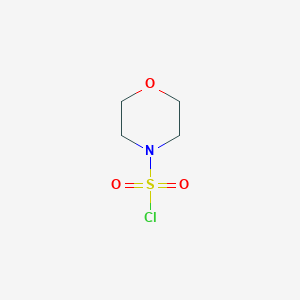
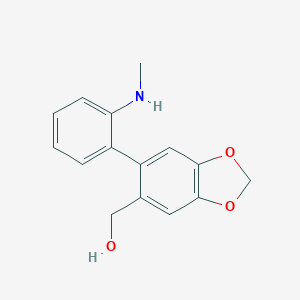
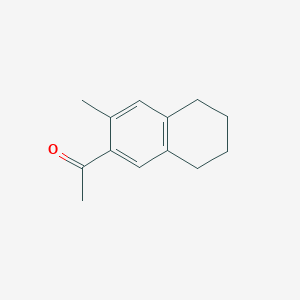
![[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine](/img/structure/B158434.png)